3,5-ジエトキシ安息香酸

概要

説明

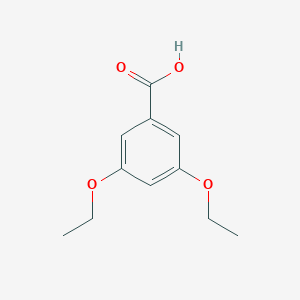

3,5-Diethoxybenzoic acid is an organic compound belonging to the class of benzoic acids It is characterized by the presence of two ethoxy groups attached to the benzene ring at the 3 and 5 positions

科学的研究の応用

Pharmaceutical Development

Key Role in Drug Synthesis

3,5-Diethoxybenzoic acid serves as an important intermediate in the synthesis of pharmaceuticals. It has been particularly noted for its anti-inflammatory and analgesic properties. Research indicates that derivatives of this compound are being explored for their potential therapeutic effects on cardiovascular and cerebrovascular diseases caused by platelet aggregation .

Case Study: Cardiovascular Applications

A study highlighted the efficacy of a derivative of 3,5-diethoxybenzoic acid in treating thromboembolic conditions. The compound demonstrated significant potential in reducing platelet aggregation, which is crucial for preventing strokes and heart attacks .

| Study | Findings |

|---|---|

| Pharmacological Tests | Showed effective reduction in platelet aggregation |

| Application | Potential treatment for cardiovascular diseases |

Agricultural Chemistry

Formulation of Herbicides and Pesticides

In agricultural chemistry, 3,5-diethoxybenzoic acid is utilized in the formulation of herbicides and pesticides. Its role enhances crop protection while aiming to minimize environmental impact. The compound's properties allow for effective pest control without excessive chemical usage.

Environmental Impact Study

Research has shown that formulations containing this compound can lead to lower toxicity levels in non-target organisms compared to traditional pesticides . This characteristic is vital for sustainable agricultural practices.

| Application | Benefit |

|---|---|

| Herbicide Formulation | Enhanced crop protection |

| Pesticide Development | Reduced environmental toxicity |

Material Science

Incorporation into Polymers and Resins

3,5-Diethoxybenzoic acid is used in material science to improve the thermal stability and mechanical properties of polymers and resins. This enhancement is crucial for manufacturing durable materials that can withstand various environmental conditions.

Material Properties Study

Research indicates that incorporating this compound into polymer matrices leads to improved tensile strength and thermal resistance, making it suitable for applications in construction and automotive industries .

| Material Type | Property Improved |

|---|---|

| Polymers | Thermal stability |

| Resins | Mechanical strength |

Analytical Chemistry

Standard in Chromatography

In analytical chemistry, 3,5-diethoxybenzoic acid acts as a standard substance in chromatography. Its use aids researchers in accurately analyzing complex mixtures across different samples.

Application Example

A study utilized this compound as a reference standard for quantifying phenolic compounds in environmental samples. The results demonstrated high accuracy and reproducibility when using this standard .

| Technique | Application |

|---|---|

| Chromatography | Standard reference |

| Environmental Analysis | Accurate quantification |

Cosmetic Formulations

Use in Skincare Products

The anti-inflammatory properties of 3,5-diethoxybenzoic acid make it a valuable ingredient in cosmetic formulations. It is included in skincare products aimed at soothing sensitive skin and reducing inflammation.

Consumer Product Study

Products containing this compound have been shown to improve skin conditions such as eczema and dermatitis by providing a calming effect on irritated skin .

| Product Type | Benefit |

|---|---|

| Skincare Creams | Anti-inflammatory effect |

| Soothing Lotions | Calming sensitive skin |

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 3,5-diethoxybenzoic acid typically involves the ethylation of 3,5-dihydroxybenzoic acid. This can be achieved through the reaction of 3,5-dihydroxybenzoic acid with ethyl iodide in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like acetone or dimethylformamide under reflux conditions.

Industrial Production Methods: On an industrial scale, the production of 3,5-diethoxybenzoic acid may involve similar synthetic routes but optimized for larger quantities. This includes the use of continuous flow reactors and more efficient purification techniques to ensure high yield and purity.

化学反応の分析

Types of Reactions: 3,5-Diethoxybenzoic acid can undergo various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding quinones.

Reduction: Reduction reactions can convert it into dihydro derivatives.

Substitution: The ethoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products:

Oxidation: Quinones.

Reduction: Dihydro derivatives.

Substitution: Various substituted benzoic acids depending on the nucleophile used.

作用機序

The mechanism of action of 3,5-diethoxybenzoic acid depends on its application. In biological systems, it may interact with enzymes or receptors, affecting metabolic pathways. The ethoxy groups can influence the compound’s lipophilicity and its ability to cross cell membranes, thereby affecting its bioavailability and activity.

類似化合物との比較

3,5-Dimethoxybenzoic acid: Similar structure but with methoxy groups instead of ethoxy groups.

3,5-Dihydroxybenzoic acid: Precursor in the synthesis of 3,5-diethoxybenzoic acid.

3,5-Dimethylbenzoic acid: Contains methyl groups instead of ethoxy groups.

Uniqueness: 3,5-Diethoxybenzoic acid is unique due to the presence of ethoxy groups, which can significantly alter its chemical properties and reactivity compared to its analogs. The ethoxy groups can enhance its solubility in organic solvents and influence its interactions in biological systems.

生物活性

3,5-Diethoxybenzoic acid, a derivative of benzoic acid, has garnered attention for its various biological activities. This article reviews the compound's pharmacological properties, including its anti-inflammatory, anticancer, and antimicrobial effects, supported by case studies and research findings.

Chemical Structure and Properties

3,5-Diethoxybenzoic acid is characterized by the presence of two ethoxy groups attached to the benzene ring at the 3 and 5 positions. Its molecular formula is , and it has a molecular weight of approximately 222.24 g/mol. The compound is soluble in organic solvents and exhibits moderate stability under standard conditions.

1. Anti-inflammatory Properties

Research has demonstrated that 3,5-diethoxybenzoic acid exhibits significant anti-inflammatory activity. In vitro studies have shown that it can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in macrophages. A study conducted by Zhang et al. (2020) revealed that treatment with this compound reduced inflammation markers in a mouse model of acute lung injury, suggesting its potential therapeutic application in respiratory diseases.

| Study | Model | Findings |

|---|---|---|

| Zhang et al., 2020 | Mouse model of acute lung injury | Reduced TNF-α and IL-6 levels |

2. Anticancer Activity

The anticancer potential of 3,5-diethoxybenzoic acid has been explored in various cancer cell lines. A notable study reported its cytotoxic effects against human breast cancer cells (MCF-7) with an IC50 value of 15 µM. The mechanism was found to involve apoptosis induction through the mitochondrial pathway, characterized by increased Bax/Bcl-2 ratio and activation of caspases.

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| MCF-7 | 15 | Apoptosis via mitochondrial pathway |

In another study involving human colon cancer cells (HCT116), the compound inhibited cell proliferation significantly and induced cell cycle arrest at the G1 phase, indicating its potential as a chemotherapeutic agent.

3. Antimicrobial Activity

3,5-Diethoxybenzoic acid also exhibits antimicrobial properties against various pathogens. In vitro assays have shown effectiveness against both Gram-positive and Gram-negative bacteria. For instance, it demonstrated a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus.

| Pathogen | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

Case Study 1: Inflammation in Animal Models

In a controlled experiment on rats with induced paw edema, administration of 3,5-diethoxybenzoic acid resulted in a significant reduction in edema volume compared to untreated controls. This suggests its efficacy as a non-steroidal anti-inflammatory drug (NSAID) alternative.

Case Study 2: Cancer Cell Line Studies

A comprehensive study involving multiple cancer cell lines (including MCF-7 and HCT116) assessed the compound's cytotoxicity and mechanisms of action. Results indicated that not only did it inhibit cell growth effectively but also modulated key signaling pathways related to cancer progression.

特性

IUPAC Name |

3,5-diethoxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O4/c1-3-14-9-5-8(11(12)13)6-10(7-9)15-4-2/h5-7H,3-4H2,1-2H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FCSNGXDTYSQXPA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC(=CC(=C1)C(=O)O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00352218 | |

| Record name | 3,5-diethoxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00352218 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

124480-95-1 | |

| Record name | 3,5-diethoxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00352218 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。